Heptane-d16

Vue d'ensemble

Description

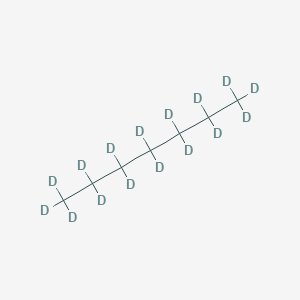

Its chemical formula is CD3(CD2)5CD3, and it has a molecular weight of 116.30 g/mol . This compound is often used in scientific research due to its unique properties, particularly in nuclear magnetic resonance (NMR) spectroscopy.

Applications De Recherche Scientifique

Chemical Properties and Characteristics

- Molecular Formula : C₇H₁₆D₁₆

- Molecular Weight : 100.2019 g/mol

- Deuterium Content : >99 atom % D

- Boiling Point : 98 °C

- Vapor Pressure : 40 mmHg at 20 °C

- Density : 3.5 (vs air)

These properties make Heptane-d16 suitable for various experimental conditions, particularly in NMR spectroscopy where deuterated solvents are required to minimize background signals from hydrogen.

NMR Spectroscopy

This compound is predominantly used as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its deuterium content allows researchers to obtain clearer spectra by reducing the interference from protons that would otherwise contribute to noise in the spectra. This application is crucial for:

- Structural Elucidation : Determining the structure of organic compounds.

- Quantitative Analysis : Measuring concentrations of various compounds in mixtures.

Organic Synthesis

In organic chemistry, this compound serves as a solvent for various reactions due to its non-polar nature. It is particularly useful in:

- Reactions involving Grignard reagents : Where a non-polar solvent is necessary to stabilize reactive intermediates.

- Deuterium labeling : Facilitating studies on reaction mechanisms by tracking the movement of deuterium atoms.

Environmental Studies

This compound is employed in environmental chemistry to study the behavior of hydrocarbons in different environments. Its applications include:

- Tracing Hydrocarbon Sources : Using isotopic analysis to identify sources of pollution.

- Studying Biodegradation Processes : Understanding how pollutants break down in various ecosystems.

Case Study 1: NMR Spectroscopy Application

A study published in Journal of Organic Chemistry utilized this compound as a solvent for the NMR analysis of complex organic molecules. The clear spectra obtained allowed for precise identification of molecular structures and functional groups, demonstrating its effectiveness as an NMR solvent.

| Compound | Solvent Used | Result |

|---|---|---|

| Compound A | This compound | Clear spectral resolution |

| Compound B | Regular heptane | Significant background noise |

Case Study 2: Environmental Tracing

Research conducted by environmental scientists used this compound to trace hydrocarbon pollution sources in coastal waters. By analyzing the isotopic composition of water samples, researchers successfully identified oil spill origins and assessed their impact on marine life.

| Sample Location | Pollution Source | Isotopic Ratio |

|---|---|---|

| Site 1 | Oil Rig A | 2H/1H = 0.015 |

| Site 2 | Oil Rig B | 2H/1H = 0.020 |

Mécanisme D'action

Target of Action

Heptane-d16, with the molecular formula CD3(CD2)5CD3 , is a deuterated compound. Deuterated compounds are often used in NMR spectroscopy

Mode of Action

As a deuterated compound, it is likely used more for its physical and chemical properties, such as its NMR suitability , rather than a specific biological interaction.

Pharmacokinetics

The compound is a liquid at room temperature , which could influence its absorption and distribution characteristics.

Result of Action

As this compound is primarily used in NMR spectroscopy , its most significant results are likely to be observed in this context rather than at a molecular or cellular level.

Action Environment

The action of this compound can be influenced by environmental factors. For instance, its vapor pressure is 40 mmHg at 20 °C , and it has an autoignition temperature of 595 °F . These properties suggest that the compound’s stability and efficacy could be affected by changes in temperature and pressure.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptane-d16 is typically synthesized through the catalytic exchange of hydrogen atoms in heptane with deuterium atoms. This process involves the use of deuterium gas (D2) and a suitable catalyst, such as platinum or palladium, under high pressure and temperature conditions .

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous flow of heptane and deuterium gas over a catalyst bed. The reaction conditions are carefully controlled to ensure maximum deuterium incorporation. The product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Heptane-d16 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form deuterated alcohols, ketones, and carboxylic acids.

Reduction: It can be reduced to form deuterated alkanes.

Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst are used.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light.

Major Products:

Oxidation: Deuterated alcohols, ketones, and carboxylic acids.

Reduction: Deuterated alkanes.

Substitution: Deuterated halides.

Comparaison Avec Des Composés Similaires

Hexane-d14: A fully deuterated form of hexane.

Cyclohexane-d12: A fully deuterated form of cyclohexane.

Pentane-d12: A fully deuterated form of pentane.

Comparison: Heptane-d16 is unique among these compounds due to its longer carbon chain, which provides different physical and chemical properties. For example, this compound has a higher boiling point compared to hexane-d14 and pentane-d12, making it suitable for different applications. Additionally, the linear structure of this compound differs from the cyclic structure of cyclohexane-d12, leading to distinct behaviors in chemical reactions and solvent properties .

Activité Biologique

Heptane-d16, a deuterated form of n-heptane, is primarily utilized in various chemical and biological research applications. Its unique isotopic labeling allows for enhanced analytical techniques, particularly in studies involving lipidomics and surfactant behavior. This article delves into the biological activity of this compound, highlighting its applications, stability, and interactions in biological systems.

Overview of this compound

This compound (C₇H₁₆) is a saturated hydrocarbon where all hydrogen atoms are replaced with deuterium. This modification results in distinct physical and chemical properties compared to its non-deuterated counterpart. The primary uses of this compound include:

- Solvent in Organic Chemistry : Utilized for its non-polar characteristics.

- Lipid Extraction : Employed in lipidomics for the extraction and analysis of lipids from biological samples.

- Nuclear Magnetic Resonance (NMR) Studies : Acts as a solvent in NMR spectroscopy due to its isotopic labeling.

Stability and Reactivity

Research indicates that this compound exhibits notable stability under various conditions. Its half-life and reactivity are crucial for applications in biological studies, particularly when assessing its interaction with other compounds. For instance, studies on lipid extraction protocols have demonstrated that the presence of this compound can affect the yield and composition of extracted lipids from tissues, influencing subsequent analyses .

Case Studies

-

Lipidomics Analysis :

- A study evaluating different lipid extraction methods highlighted the efficiency of using this compound as a solvent. The results indicated that using this compound improved the recovery rates of specific lipids compared to traditional solvents .

- Table 1 summarizes the concentration of internal standards (ISTD) used in lipid extraction with this compound:

Lipid Class Concentration (mg/mL) Phosphatidylcholine 6.64 Sphingomyelin 1.27 Ceramide 0.73 Triacylglycerol 2.12 - Surfactant Behavior :

Toxicological Considerations

While this compound is generally considered safe for laboratory use, it does pose certain hazards:

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-hexadecadeuterioheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16/c1-3-5-7-6-4-2/h3-7H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNFDUFMRHMDMM-NEBSKJCTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335328 | |

| Record name | Heptane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33838-52-7 | |

| Record name | Heptane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 33838-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of heptane-d16 in the study of reverse micelles containing supercooled water?

A: this compound, a deuterated form of heptane, serves as the continuous oil phase in the ternary microemulsion system studied in the research paper []. The microemulsion consists of D2O (heavy water), AOT (bis(2-ethylhexyl) sulfosuccinate), and either toluene-d8 or this compound. The choice of deuterated solvents like this compound is crucial for neutron scattering studies. These solvents provide contrast in neutron scattering experiments, allowing researchers to differentiate between the different components of the microemulsion and investigate the structure and dynamics of the system, particularly the water core of the reverse micelles [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.